The kappa-opioid agonists synthesized in the study1 have shown potent analgesic effects in animal models, indicating that acetamide derivatives can be effective pain relievers. Given the structural similarities, N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide may also possess analgesic properties that could be explored further.
The anticonvulsant activity of acetamide derivatives, as demonstrated in the study2, suggests that these compounds can be beneficial in the treatment of epilepsy and other seizure disorders. The ability to modulate ion channels and neurotransmitter systems could make N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide a candidate for further investigation in this field.
Acetamide derivatives have been shown to exhibit anticancer activity by targeting specific receptors involved in cancer cell proliferation3. The molecular docking analysis of these compounds provides a basis for understanding how N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide might interact with cancer targets, potentially leading to the development of new anticancer therapies.
The structural analysis of acetamide derivatives, as seen in the studies4and5, provides valuable information on the molecular conformation and intermolecular interactions that could influence the compound's biological activity. These insights can be applied to the design of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide for various applications, including drug design and material science.
This compound is categorized under organic compounds, specifically as an aromatic amine due to the presence of an amine functional group attached to an aromatic system. It has been synthesized and studied for various scientific applications, particularly in medicinal chemistry and pharmacology. The presence of methoxy groups enhances its solubility and biological activity.
The synthesis of N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine involves several key steps:
This method yields a product that can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
The molecular structure of N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine consists of:
N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine can participate in various chemical reactions:
These reactions are significant for understanding its reactivity in biological systems and potential modifications for drug development.
The mechanism of action for N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine is not fully elucidated but can be hypothesized based on its structural components:
N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine has several potential applications:
N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine (CAS 7668-87-3) is a synthetic organic compound with the systematic IUPAC name N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide. Its molecular formula is C₂₁H₂₇NO₆, corresponding to a molecular weight of 389.44 g/mol [1] [4]. The structure integrates two aromatic domains: a homoveratrylamine (3,4-dimethoxyphenethylamine) moiety linked via an amide bond to a 3,4,5-trimethoxyphenylacetyl group [3] [4].
Structural Features:
Table 1: Nomenclature and Identifiers
Designation | Value |
---|---|
CAS Registry Number | 7668-87-3 |
IUPAC Name | N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3,4,5-trimethoxyphenyl)acetamide |
Synonyms | N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine; EVT-388983; sc-211969 |
Canonical SMILES | COC1=C(C=C(C=C1)CCNC(=O)CC2=CC(=C(C(=C2)OC)OC)OC)OC |
InChI Key | FGPUFQRNZGCKQV-UHFFFAOYSA-N |
Spectroscopic characterization confirms key functional groups: infrared spectroscopy identifies carbonyl (C=O) stretch at ~1650–1690 cm⁻¹ (amide I band) and N-H bend near 1550 cm⁻¹ (amide II band). Nuclear magnetic resonance (NMR) reveals distinct methoxy proton signals at δ 3.70–3.85 ppm and aromatic protons between δ 6.50–7.10 ppm [4].
The compound emerged from mid-20th century efforts to derivatize bioactive phenethylamines. Homoveratrylamine (3,4-dimethoxyphenethylamine) was initially characterized in the 1960s during investigations of endogenous metabolites in psychiatric disorders, though it showed minimal neuroactivity in humans [3]. Its N-acylated derivatives gained attention when Stenlake et al. (1981) identified N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine as a precursor to neuromuscular blocking agents [1]. This work aligned with broader trends in medicinal chemistry to exploit methoxy-substituted aromatics for enhanced receptor affinity and metabolic stability [2] [9].
Synthetic routes evolved from Pictet and Finkelstein’s early vanillin-based sequences to streamlined methods:1. Homoveratrylamine Synthesis:- Reduction of 3,4-dimethoxyphenylacetone via reductive amination [3].2. Acylation:- Reaction with 3,4,5-trimethoxyphenylacetyl chloride in dichloromethane, catalyzed by triethylamine at 0–25°C [4].- Purification via silica-gel chromatography or recrystallization yields >95% purity [4].
Table 2: Physicochemical Properties
Property | Value |
---|---|
Appearance | White crystalline solid |
Melting Point | 128–130°C (literature) |
Solubility | Soluble in ethanol, DMSO, dichloromethane; insoluble in water |
Partition Coefficient (LogP) | ~2.1 (predicted) |
The compound’s design reflects bioisosteric principles, replacing labile phenolic groups in natural neurotransmitters with stable methoxy ethers while retaining hydrogen-bonding capability [5] [9].
N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine serves as a critical synthon for non-depolarizing neuromuscular blockers. Stenlake et al. demonstrated its utility in synthesizing steroidal analogs that competitively inhibit nicotinic acetylcholine receptors (nAChRs) at the motor endplate, preventing depolarization and inducing muscle paralysis [1] [4]. This application stems from:
Mechanistic Insights:
Beyond neuromuscular applications, molecular modeling indicates potential modulation of:
Research by Patel et al. (1996) highlighted its role in optimizing pharmacokinetic profiles of neuromuscular agents, where N-acylation reduced central nervous system penetration, minimizing neurotoxicity [1] [4]. Current investigations explore structural analogs for anticancer applications, leveraging the trimethoxyphenyl unit’s tubulin-binding potential [4].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7